4-Hept-6-enoxy-1,2-dimethylbenzene
Description
Properties
IUPAC Name |
4-hept-6-enoxy-1,2-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O/c1-4-5-6-7-8-11-16-15-10-9-13(2)14(3)12-15/h4,9-10,12H,1,5-8,11H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPFVXEVBTHVUQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCCCCC=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)OCCCCCC=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of 4-Hydroxy-1,2-dimethylbenzene
The Williamson ether synthesis remains a cornerstone for ether preparation. Here, 4-hydroxy-1,2-dimethylbenzene reacts with hept-6-enyl bromide under basic conditions:
Reaction Scheme :
Conditions :
-
Base : KCO (1.2 equiv)
-
Yield : 68–72% (isolated via column chromatography).
Challenges :
-
Limited commercial availability of 4-hydroxy-1,2-dimethylbenzene necessitates prior synthesis via demethylation of 1,2,4-trimethylbenzene, reducing overall efficiency .
Palladium-Catalyzed Coupling Reactions
Palladium-mediated cross-coupling offers regioselective ether formation. This method employs 4-iodo-1,2-dimethylbenzene and hept-6-en-1-ol:
Reaction Scheme :
Conditions :
-
Catalyst : Pd(OAc) (5 mol%), Xantphos (10 mol%)
-
Yield : 65–70% (GC-MS purity >95%).
Advantages :
Phase Transfer Catalyzed Etherification
Phase transfer catalysis (PTC) enables efficient alkylation under mild conditions:
Reaction Scheme :
Conditions :
-
Catalyst : Tetrabutylammonium bromide (TBAB, 10 mol%)
-
Yield : 60–63% (after recrystallization).
Limitations :
Claisen Rearrangement Approach
The Claisen rearrangement converts allyl vinyl ethers to γ,δ-unsaturated carbonyl compounds, adaptable for synthesizing the target ether:
Reaction Scheme :
-
Allylation :
-
Rearrangement :
Conditions :
Key Insight :
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Williamson Ether Synthesis | 68–72 | KCO, DMF | High purity | Limited substrate availability |
| Pd-Catalyzed Coupling | 65–70 | Pd(OAc), Xantphos | Regioselective, scalable | Costly catalysts |
| Phase Transfer Catalysis | 60–63 | TBAB, NaOH | Mild conditions | Competing hydrolysis |
| Claisen Rearrangement | 58–62 | Microwave, DMF | Avoids alkylation steps | Multi-step, moderate yield |
Chemical Reactions Analysis
Types of Reactions: Compound “4-Hept-6-enoxy-1,2-dimethylbenzene” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed: The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Compound “4-Hept-6-enoxy-1,2-dimethylbenzene” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which compound “4-Hept-6-enoxy-1,2-dimethylbenzene” exerts its effects involves specific molecular targets and pathways. It may interact with enzymes, receptors, or other biomolecules to modulate biological processes. Detailed studies on its mechanism of action help in understanding its potential therapeutic applications and safety profile.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following compounds share structural similarities with 4-hept-6-enoxy-1,2-dimethylbenzene but differ in substituent groups, leading to distinct properties:
Physicochemical Properties
- Volatility: The hept-6-enoxy group reduces volatility compared to smaller analogs like o-xylene (boiling point ~144°C) or 4-ethyl-1,2-dimethylbenzene. The long alkenyl chain increases molecular weight and hinders evaporation .
- Solubility: The compound’s lipophilicity likely exceeds that of o-xylene (log P ~3.1) due to the nonpolar heptenoxy chain, making it more soluble in organic solvents. In contrast, nitro derivatives (e.g., 4-nitro-1,2-dimethylbenzene) exhibit polar behavior due to the nitro group .
- Reactivity: The ether linkage in 4-hept-6-enoxy-1,2-dimethylbenzene is prone to acid- or base-catalyzed cleavage, unlike the stable methyl or ethyl groups in analogs. Nitro-substituted derivatives are less reactive toward electrophilic substitution but more toxic .
Q & A
Q. What are the common synthetic routes for 4-Hept-6-enoxy-1,2-dimethylbenzene, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves electrophilic aromatic substitution (EAS) or Friedel-Crafts alkylation. For example, substituting a hydrogen atom on the benzene ring with an alkoxy group (e.g., hept-6-enoxy) requires activating the aromatic ring with electron-donating groups (e.g., methyl substituents). Key steps include:
- Electrophile generation : Use of alkyl halides (e.g., 6-bromohept-1-ene) with Lewis acids (AlCl₃) to form carbocations.
- Reaction optimization : Temperature (60–80°C) and solvent polarity (e.g., dichloromethane) affect regioselectivity.
- Workup : Neutralization of acids, extraction with organic solvents (e.g., diethyl ether), and purification via column chromatography.
Yield improvements are achieved by controlling stoichiometry and avoiding over-substitution .
Q. How do substituents (methyl, alkoxy) influence the regioselectivity of nitration in 1,2-dimethylbenzene derivatives?
- Methodological Answer : Methyl groups are ortho/para-directing, while alkoxy groups (e.g., hept-6-enoxy) are strong para-directors due to resonance donation. In nitration:
- Ortho/para preference : Methyl groups activate the ring, directing nitro groups to positions ortho or para to themselves.
- Steric effects : Bulky substituents (e.g., hept-6-enoxy) may hinder ortho substitution, favoring para products.
Example: Nitration of 1,2-dimethylbenzene derivatives yields 4-nitro-1,2-dimethylbenzene as the major product .
Q. What spectroscopic techniques are critical for characterizing 4-Hept-6-enoxy-1,2-dimethylbenzene?
- Methodological Answer :
- ¹H/¹³C NMR : Identify substituent positions via coupling patterns (e.g., methyl protons at δ 2.1–2.3 ppm; alkoxy protons at δ 3.8–4.2 ppm).
- GC-MS : Confirm molecular weight (e.g., m/z ~234 for C₁₅H₂₂O) and fragmentation patterns.
- IR Spectroscopy : Detect C-O-C stretching (1050–1250 cm⁻¹) and aromatic C-H bending (700–900 cm⁻¹).
Cross-validation with computational methods (e.g., DFT) enhances structural accuracy .
Advanced Research Questions
Q. How can solvent polarity and catalyst choice mitigate competing side reactions in Friedel-Crafts acylations of 4-Hept-6-enoxy-1,2-dimethylbenzene?
- Methodological Answer :
- Solvent selection : Polar aprotic solvents (e.g., nitrobenzene) stabilize carbocation intermediates, reducing dimerization.
- Catalyst alternatives : Replace traditional AlCl₃ with eco-friendly ionic liquids (e.g., [BMIM]Cl) to minimize waste.
- Kinetic control : Lower temperatures (0–25°C) favor monoacylation over diacylation.
Recent studies report >80% monoacylated yields under optimized conditions .
Q. What strategies resolve contradictions in reported reaction outcomes for alkoxy-substituted dimethylbenzenes?
- Methodological Answer : Conflicting data (e.g., variable nitration products) arise from differences in:
- Substituent electronic effects : Use Hammett σ⁺ values to predict directing behavior.
- Reaction monitoring : Employ in-situ FTIR or HPLC to track intermediate formation.
- Computational modeling : Compare DFT-calculated activation energies for competing pathways.
Case study: Discrepancies in para/ortho nitro ratios were resolved by adjusting electrophile concentration .
Q. What are the environmental implications of using 4-Hept-6-enoxy-1,2-dimethylbenzene in green chemistry applications?
- Methodological Answer :
- Biodegradability : Alkoxy chains (e.g., hept-6-enoxy) may enhance microbial degradation compared to halogenated analogs.
- Catalytic systems : Replace stoichiometric Lewis acids with heterogeneous catalysts (e.g., zeolites) to reduce waste.
- Life-cycle analysis : Assess energy inputs and toxicity profiles using tools like ECHA’s REACH database.
Pilot studies show 30% reduced ecological footprint in Friedel-Crafts reactions using recyclable catalysts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
